molecular formula C18H13ClN2O4 B5236281 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide

Cat. No. B5236281
M. Wt: 356.8 g/mol
InChI Key: ZBCNJOXYAYHZOU-UKWGHVSLSA-N
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Description

N-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide, also known as CMH, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of lipoxygenase (LOX), which is another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. In addition, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit multiple biological activities, making it a useful tool for studying various disease pathways. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the neuroprotective properties of this compound in animal models of neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide involves the reaction between 6-chloro-4-oxo-4H-chromene-3-carboxylic acid hydrazide and 3-methoxybenzaldehyde in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol. The purity of the synthesized this compound is confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, antidiabetic, and antifungal activities. This compound has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-24-14-4-2-3-11(7-14)18(23)21-20-9-12-10-25-16-6-5-13(19)8-15(16)17(12)22/h2-10H,1H3,(H,21,23)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCNJOXYAYHZOU-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C\C2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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